molecular formula C6H13ClO B13320992 Propane, 1-(1-chloroethoxy)-2-methyl- CAS No. 19865-33-9

Propane, 1-(1-chloroethoxy)-2-methyl-

Cat. No.: B13320992
CAS No.: 19865-33-9
M. Wt: 136.62 g/mol
InChI Key: WZABHPRWXNNDOG-UHFFFAOYSA-N
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Description

1-(1-Chloroethoxy)-2-methylpropane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, which means it contains both chlorine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Chloroethoxy)-2-methylpropane can be synthesized through the reaction of 2-methylpropanol with 1-chloroethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of 1-(1-chloroethoxy)-2-methylpropane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps such as purification and distillation to remove any impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloroethoxy)-2-methylpropane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products Formed

    Substitution: Formation of 2-methylpropanol and other alcohols.

    Oxidation: Formation of 2-methylpropanoic acid or 2-methylpropanal.

    Reduction: Formation of 2-methylpropane.

Scientific Research Applications

1-(1-Chloroethoxy)-2-methylpropane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-chloroethoxy)-2-methylpropane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom can participate in nucleophilic substitution reactions, while the ether group can form hydrogen bonds with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-ethoxyethane: Similar in structure but lacks the methyl group.

    2-(1-Chloroethoxy)ethanol: Contains an additional hydroxyl group.

    1-Chloroethyl chloroformate: Contains a carbonyl group instead of an ether group.

Uniqueness

1-(1-Chloroethoxy)-2-methylpropane is unique due to the presence of both a chlorine atom and an ether group, which allows it to participate in a variety of chemical reactions. Its structure also provides a balance between hydrophobic and hydrophilic properties, making it versatile for different applications.

Properties

CAS No.

19865-33-9

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

1-(1-chloroethoxy)-2-methylpropane

InChI

InChI=1S/C6H13ClO/c1-5(2)4-8-6(3)7/h5-6H,4H2,1-3H3

InChI Key

WZABHPRWXNNDOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(C)Cl

Origin of Product

United States

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